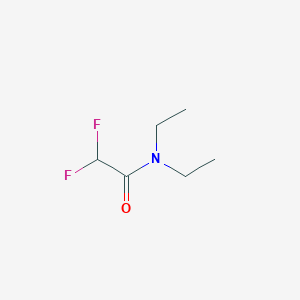

N,N-diethyl-2,2-difluoroacetamide

Description

Structure

3D Structure

Properties

CAS No. |

686-11-3 |

|---|---|

Molecular Formula |

C6H11F2NO |

Molecular Weight |

151.15 g/mol |

IUPAC Name |

N,N-diethyl-2,2-difluoroacetamide |

InChI |

InChI=1S/C6H11F2NO/c1-3-9(4-2)6(10)5(7)8/h5H,3-4H2,1-2H3 |

InChI Key |

KRJKJVSLOIGMGA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(F)F |

Origin of Product |

United States |

Ii. Synthetic Methodologies for N,n Diethyl 2,2 Difluoroacetamide and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies provide the most straightforward pathways to N,N-diethyl-2,2-difluoroacetamide and its derivatives. These methods typically involve the preparation of a reactive difluoroacetic acid precursor followed by an amination step.

A key precursor for the synthesis of this compound is difluoroacetyl chloride. This acyl chloride can be prepared from various starting materials. One common method involves the reaction of a 1-alkoxy-1,1,2,2-tetrafluoroethane with a chlorinating agent. For instance, 1-ethoxy-1,1,2,2-tetrafluoroethane can be converted to difluoroacetyl chloride. google.com Another approach utilizes the reaction of dichloroacetyl chloride with hydrofluoric acid in the gas phase over a chromium-based catalyst to produce difluoroacetyl fluoride (B91410), which can then be hydrolyzed to difluoroacetic acid or potentially converted to the acyl chloride.

Similarly, the synthesis of halogenated analogs often starts with a corresponding halogenated difluoroacetic acid derivative. For example, 2-bromo-2,2-difluoroacetyl chloride is a crucial intermediate for preparing brominated analogs. Its synthesis can be achieved through the oxidation and dehalogenation of difluoro dichloro ethylene (B1197577) dibromide with sulfur trioxide.

The final step in the direct synthesis of these amides is the formation of the amide bond through the reaction of a suitable acylating agent with diethylamine (B46881).

An alternative to using acyl chlorides is the direct coupling of a carboxylic acid with an amine using a coupling agent. For example, m-toluic acid can be reacted with diethylamine in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI) to form DEET in high yield. researchgate.net This suggests that difluoroacetic acid could be directly coupled with diethylamine using a suitable coupling reagent to afford this compound.

| Reactants | Reagents | Product | Yield (%) |

| m-Toluic acid, Diethylamine | 1,1'-Carbonyldiimidazole, 4-DMAP | N,N-diethyl-m-toluamide | 95.68 |

| Phenylacetic acid, N,N-diethyl carbamoyl (B1232498) chloride | 1-Methylimidazole | N,N-diethyl-2-phenylacetamide | 98 |

Table 1: Examples of N,N-diethylamide Synthesis

The synthesis of halogenated analogs such as N,N-diethyl-2-bromo-2,2-difluoroacetamide follows a similar logic. A patent describes a method for producing 2-bromo-2,2-difluoroacetamide (B1273100) by reacting ethyl bromodifluoroacetate with ammonia. google.com Although this specific example uses ammonia, the principle of aminating a halogenated difluoroacetic acid derivative is demonstrated. It is highly probable that reacting ethyl bromodifluoroacetate or the more reactive 2-bromo-2,2-difluoroacetyl chloride with diethylamine would yield N,N-diethyl-2-bromo-2,2-difluoroacetamide.

| Reactant 1 | Reactant 2 | Solvent | Product |

| Ethyl bromodifluoroacetate | Ammonia | Ether | 2-bromo-2,2-difluoroacetamide |

Table 2: Synthesis of a Halogenated Difluoroacetamide

Amination Reactions for Amide Formation

Transformative Approaches Utilizing this compound as a Substrate

The presence of the difluoromethyl group and the amide functionality in this compound suggests its potential as a substrate in various carbon-carbon bond-forming reactions.

While specific examples of this compound participating in carbon-carbon bond-forming reactions are not extensively documented in the provided search results, the general reactivity of related compounds provides a strong basis for potential transformations. The acidity of the α-protons in amides allows for the formation of enolates, which are key intermediates in reactions like alkylations and aldol (B89426) additions. libretexts.orgmasterorganicchemistry.com

The alkylation of enolates derived from amides with alkyl halides is a well-established method for forming new carbon-carbon bonds at the α-position. masterorganicchemistry.com It is conceivable that this compound, upon treatment with a strong base like lithium diisopropylamide (LDA), could form an enolate that can be subsequently alkylated.

Similarly, the aldol reaction, which involves the addition of an enolate to a carbonyl compound, is another potential transformation. libretexts.orgresearchgate.netyoutube.comlibretexts.org The enolate of this compound could potentially react with aldehydes or ketones to form β-hydroxy amides.

The Reformatsky reaction, which typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, offers another avenue for C-C bond formation. wikipedia.org While classic Reformatsky reactions utilize esters, variations involving other carbonyl derivatives exist. A study on an iridium-catalyzed reductive Reformatsky-type reaction of tertiary amides and lactams has been reported, demonstrating the potential for functionalizing the carbon backbone of amide-containing molecules. acs.org Although this specific study focused on the synthesis of α-difluoroalkylated tertiary amines, it highlights the increasing interest in using amide derivatives in novel C-C bond-forming reactions. The use of ethyl bromodifluoroacetate in asymmetric Reformatsky reactions further underscores the utility of difluorinated building blocks in such transformations. semanticscholar.orgtheaic.orgnih.gov

Carbon-Carbon Bond Forming Reactions

Transition Metal-Catalyzed Cross-Couplings

Transition metal catalysis has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of this compound and its derivatives, copper and nickel-catalyzed reactions have shown considerable promise.

Copper-catalyzed cross-coupling reactions provide a versatile and efficient means for the synthesis of α,α-difluoro-α-aryl amides. One notable approach involves the coupling of aryl, heteroaryl, and vinyl iodides with α-silyldifluoroamides. This method is distinguished by its high yields and broad functional group tolerance, accommodating electron-rich, electron-poor, and sterically hindered aryl iodides. The resulting aryldifluoroamide products are valuable intermediates that can be further transformed into a diverse array of difluoroalkylarenes. nih.gov

The reaction of an α-silyldifluoroamide with an aryl iodide in the presence of a copper catalyst leads to the formation of the corresponding α-aryl-α,α-difluoroamide. A key advantage of this method is the use of a pre-formed silyl (B83357) amide enolate, which circumvents the need for a strong base to generate the difluoroamide enolate in situ. nih.gov The reaction conditions are generally mild, and the α-silyldifluoroamide starting material is an air-stable solid that can be prepared on a multi-gram scale. nih.gov

| Aryl Iodide | Product | Yield (%) |

| 1-Butyl-4-iodobenzene | N,N-Diethyl-2-(4-butylphenyl)-2,2-difluoroacetamide | 85 |

| 4-Iodoanisole | N,N-Diethyl-2,2-difluoro-2-(4-methoxyphenyl)acetamide | 92 |

| 1-Iodo-4-(trifluoromethyl)benzene | N,N-Diethyl-2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetamide | 78 |

| 2-Iodonaphthalene | N,N-Diethyl-2,2-difluoro-2-(naphthalen-2-yl)acetamide | 88 |

Another significant copper-catalyzed reaction is the radical difluoroalkylation of arylacetylenes with bromodifluoroamides. This method allows for the synthesis of substituted α-alkynyl-α,α-difluoroacetamides in moderate to good yields. The reaction demonstrates good functional group tolerance and is amenable to scale-up, enhancing its practical applicability. Preliminary mechanistic investigations suggest the involvement of a radical pathway in this catalytic system. thieme-connect.com

| Arylacetylene | Bromodifluoroacetamide | Product | Yield (%) |

| Phenylacetylene | 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one | 2,2-Difluoro-1-morpholino-4-phenylbut-3-yn-1-one | 79 |

| 4-Methoxyphenylacetylene | 2-Bromo-N,N-diethyl-2,2-difluoroacetamide | N,N-Diethyl-2,2-difluoro-4-(4-methoxyphenyl)but-3-yn-1-amide | 72 |

| 4-Chlorophenylacetylene | 2-Bromo-N,N-diethyl-2,2-difluoroacetamide | 4-(4-Chlorophenyl)-N,N-diethyl-2,2-difluorobut-3-yn-1-amide | 68 |

Nickel catalysis has been effectively employed for the N-arylation of fluoroalkylamines, a transformation that is also relevant to the synthesis of derivatives of this compound. nih.gov While direct nickel-catalyzed difluoroalkylation of aryl ketones with this compound is not extensively documented, related transformations provide a basis for potential synthetic routes. For instance, nickel-catalyzed protocols for the reductive cross-coupling of unactivated CF₂H-substituted electrophiles with a variety of aryl and alkenyl halides have been developed, showcasing high catalytic reactivity and broad functional group compatibility. nih.gov

These methods often utilize air-stable pre-catalysts and can be conducted under mild conditions, sometimes at room temperature. nih.gov The development of such protocols for the direct use of difluoroacetamides as difluoroalkylating agents in reactions with aryl ketones remains an area of active research.

| Aryl Halide | Fluoroalkylamine | Product | Yield (%) |

| 4-Chlorotoluene | 2,2-Difluoroethylamine | N-(2,2-Difluoroethyl)-4-methylaniline | 85 |

| 1-Bromo-4-methoxybenzene | 2,2-Difluoroethylamine | N-(2,2-Difluoroethyl)-4-methoxyaniline | 91 |

| 2-Bromopyridine | 2,2-Difluoroethylamine | N-(2,2-Difluoroethyl)pyridin-2-amine | 76 |

Radical-Mediated Functionalization Pathways

Radical reactions offer a powerful alternative for the formation of carbon-carbon bonds, particularly for the introduction of fluorinated moieties. Photoredox catalysis has emerged as a key enabling technology in this area, allowing for the generation of radical species under mild conditions using visible light.

The photoinduced difluoroalkylation of anilines represents a direct and efficient method for the synthesis of difluoroalkylated aniline (B41778) derivatives. These reactions can proceed through the formation of an electron donor-acceptor (EDA) complex between the aniline and a suitable difluoroalkylating agent, such as ethyl difluoroiodoacetate. This approach is operationally simple and avoids the use of transition-metal catalysts. nih.gov

| Aniline Derivative | Difluoroalkylating Agent | Product | Yield (%) |

| N,N-Dimethylaniline | Ethyl iodo-difluoroacetate | Ethyl 2-(2-(dimethylamino)phenyl)-2,2-difluoroacetate | 65 |

| 4-Fluoro-N,N-dimethylaniline | Ethyl iodo-difluoroacetate | Ethyl 2-(5-fluoro-2-(dimethylamino)phenyl)-2,2-difluoroacetate | 58 |

| N,N-Dimethyl-p-toluidine | Ethyl iodo-difluoroacetate | Ethyl 2-(2-(dimethylamino)-5-methylphenyl)-2,2-difluoroacetate | 72 |

Organophotoredox catalysis can facilitate radical-polar crossover reactions, enabling the difunctionalization of various substrates. While specific applications leading directly to this compound derivatives are still emerging, the principles of this methodology are highly relevant. These reactions typically involve the generation of a radical species via a photoredox cycle, which then undergoes addition to a substrate. Subsequent oxidation or reduction of the resulting radical intermediate generates a cationic or anionic species, which can then be trapped by a nucleophile or electrophile, respectively. This sequence allows for the introduction of two new functional groups in a single operation.

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. A notable example is the photoredox-catalyzed radical difluoroalkylation/cyclization/hydroxylation cascade of 2-bromo-2,2-difluoro-N-arylacetamides containing unactivated alkene moieties. This process provides access to complex 4-hydroxyalkyl-3,3-difluoro-γ-lactams in a green and efficient manner, using air as the source of the hydroxyl group. nih.gov This transformation highlights the potential for using simple, appropriately functionalized difluoroacetamides to construct complex heterocyclic structures through a radical cascade process.

| Substrate | Product | Yield (%) |

| N-(4-allylphenyl)-2-bromo-2,2-difluoroacetamide | 3,3-difluoro-4-(hydroxymethyl)-1-phenylpyrrolidin-2-one | 75 |

| 2-bromo-N-(4-(but-3-en-1-yl)phenyl)-2,2-difluoroacetamide | 3,3-difluoro-4-(2-hydroxyethyl)-1-phenylpyrrolidin-2-one | 68 |

| 2-bromo-2,2-difluoro-N-(4-(pent-4-en-1-yl)phenyl)acetamide | 3,3-difluoro-4-(3-hydroxypropyl)-1-phenylpyrrolidin-2-one | 62 |

Nucleophilic Addition and Substitution Reactions

A prominent method for synthesizing this compound involves a two-step process commencing with the amination of dichloroacetyl chloride, followed by a halogen exchange reaction.

The initial step is the preparation of the intermediate, N,N-diethyl-dichloroacetamide. This is achieved by the nucleophilic attack of diethylamine on dichloroacetyl chloride. The reaction is typically carried out in a suitable solvent such as toluene (B28343) at a controlled temperature, often below 10 °C, to manage the exothermic nature of the reaction. After the addition is complete, the reaction is allowed to proceed for a couple of hours to ensure completion. The resulting N,N-diethyl-dichloroacetamide can then be isolated and purified by filtration and distillation. A patent describes a process where dichloroacetyl chloride is added dropwise to a solution of diethylamine in toluene, yielding N,N-diethyl-dichloroacetamide in high purity (93.1%) after workup. google.com

The subsequent and crucial step is the fluorination of the dichlorinated intermediate. This is a nucleophilic substitution reaction where the chlorine atoms are replaced by fluorine. Anhydrous potassium fluoride is a common fluorinating agent for this transformation. The reaction is conducted in the presence of a phase transfer catalyst and a solvent. This process effectively converts N,N-diethyl-dichloroacetamide into this compound. google.com

Another patented method describes the reaction of tetrafluoroethylene (B6358150) with diethylamine and water in an autoclave to yield N,N-diethylammonium difluoroacetamide. google.com This salt can then be further processed.

The table below summarizes a synthetic approach to this compound.

| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |

| 1 | Dichloroacetyl chloride, Diethylamine | Toluene, <10 °C, 2 hours | N,N-diethyl-dichloroacetamide | 93.1% | - | google.com |

| 2 | N,N-diethyl-dichloroacetamide | Anhydrous Potassium Fluoride, Phase Transfer Catalyst, Solvent | This compound | - | - | google.com |

Modification of the Amide Functionality

The amide group in this compound offers a site for further chemical modifications, enabling the synthesis of a variety of fluoroalkyl derivatives. A key transformation is the reduction of the carbonyl group to a methylene (B1212753) group, yielding a fluoroalkyl amine.

Reduction of the Amide Group to Fluoroalkyl Amines

The reduction of tertiary amides, such as this compound, to the corresponding tertiary amines is a fundamental transformation in organic synthesis. A powerful and commonly employed reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comic.ac.ukorganic-chemistry.orgyoutube.com

The reaction involves the treatment of the amide with LiAlH₄ in an ethereal solvent, such as diethyl ether or tetrahydrofuran. The hydride from LiAlH₄ attacks the carbonyl carbon of the amide. Unlike the reduction of esters or carboxylic acids, the reaction with amides proceeds to form an amine directly, without the formation of an alcohol intermediate. masterorganicchemistry.comyoutube.com The process typically requires refluxing conditions to drive the reaction to completion. For instance, the reduction of a tertiary amide to a tertiary amine has been demonstrated using LiAlH₄ in refluxing ether over 15 hours. masterorganicchemistry.com

This reduction transforms the N,N-diethyl-2,2-difluoroacetamido group into a 2,2-difluoro-N,N-diethylaminoethyl group, providing access to a class of fluoroalkyl amines that are valuable building blocks in medicinal and materials chemistry.

The general transformation is depicted in the reaction scheme below:

General Reaction Scheme for Amide Reduction

This compound + LiAlH₄ → 2,2-difluoro-N,N-diethylethanamine

| Reactant | Reducing Agent | Solvent | Product | Reference |

| Tertiary Amide | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Tertiary Amine | masterorganicchemistry.com |

Iii. Mechanistic Elucidation and Reaction Dynamics of N,n Diethyl 2,2 Difluoroacetamide Transformations

Catalytic Cycle Analysis in Metal-Mediated Processes

The involvement of Ni(I)/Ni(III) catalytic cycles in reactions of N,N-diethyl-2,2-difluoroacetamide has been a subject of mechanistic investigation, although detailed studies directly implicating this specific substrate are not extensively documented. Generally, such catalytic cycles are proposed in cross-coupling reactions and are characterized by single-electron transfer (SET) steps, which allow for the activation of challenging substrates.

In the context of related fluoroalkyl compounds, Ni(I)/Ni(III) pathways are often invoked to explain C-F bond activation and subsequent functionalization. rsc.orgnih.gov A plausible, albeit not definitively proven for this specific amide, cycle could commence with the oxidative addition of a C-X (where X is a leaving group, such as a halogen) bond of a derivative like 2-bromo-N,N-diethyl-2,2-difluoroacetamide to a Ni(I) species. This would form a Ni(III) intermediate. Subsequent reductive elimination from this Ni(III) center would forge the new carbon-carbon or carbon-heteroatom bond and regenerate a Ni(I) catalyst, thus completing the cycle. nih.gov

While direct experimental evidence for a Ni(I)/Ni(III) cycle with this compound is scarce, the principles are well-established for other organofluorine compounds. rsc.orgnih.gov These cycles are particularly relevant for overcoming the high bond dissociation energy of C-F bonds.

Radical Generation and Propagation Mechanisms

There is substantial evidence supporting the formation of difluoroalkyl radical intermediates from derivatives of this compound. For instance, 2-bromo-N,N-diethyl-2,2-difluoroacetamide has been utilized as a precursor for the corresponding difluoroalkyl radical in photoredox catalysis. nih.gov In a three-component difunctionalization of N-alkenyl amides, the reaction is initiated by the generation of the difluoroalkyl radical from 2-bromo-N,N-diethyl-2,2-difluoroacetamide under blue LED irradiation with a photoredox catalyst. nih.gov

The generated radical then participates in subsequent bond-forming events, which is a strong indicator of its presence as a key intermediate. The successful formation of the difunctionalized product in good yield (72%) provides compelling evidence for the efficient generation and participation of the N,N-diethyl-2,2-difluoroacetamidyl radical in the reaction cascade. nih.gov

Table 1: Reaction Yields Supporting Difluoroalkyl Radical Intermediate This table is interactive. Click on the headers to sort.

| Radical Precursor | Alkene Partner | Nucleophile | Product Yield (%) |

|---|

To further substantiate the existence of radical intermediates, radical trapping experiments are a common mechanistic tool. In these experiments, a radical scavenger, also known as a radical trap, is introduced into the reaction mixture. If a radical intermediate is present, it will react with the trap, forming a stable adduct that can be detected, thereby providing evidence for the radical's existence.

A widely used radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. nih.govcsbsju.eduresearchgate.net While specific studies detailing the trapping of the N,N-diethyl-2,2-difluoroacetamidyl radical with TEMPO are not prevalent in the literature, the methodology is broadly applicable. In a hypothetical experiment, the introduction of TEMPO to a reaction where the N,N-diethyl-2,2-difluoroacetamidyl radical is generated would be expected to yield a stable adduct. The detection of this adduct by techniques such as mass spectrometry would serve as strong proof of the radical intermediate. nih.gov

Table 2: Common Radical Trapping Agents and Their Applications This table is interactive. Click on the headers to sort.

| Radical Trap | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| (2,2,6,6-tetramethylpiperidin-1-yl)oxyl | TEMPO | Trapping of carbon-centered radicals | nih.govcsbsju.eduresearchgate.net |

Role of Non-Covalent Interactions

Non-covalent interactions, particularly halogen bonding, can play a significant role in the activation of substrates in chemical reactions. Halogen bonding is the attractive interaction between an electrophilic region on a halogen atom in a molecule and a nucleophilic region in another molecule.

In reactions involving derivatives of this compound, such as 2-bromo-N,N-diethyl-2,2-difluoroacetamide, halogen bonding can facilitate the activation of the C-Br bond. While not explicitly detailed for this specific amide, related studies on α-bromodifluoroesters and amides have shown that a halogen-bond donor can pre-organize the substrate for a subsequent single-electron transfer, leading to the generation of a difluoroalkyl radical. This interaction can enhance the rate and efficiency of the radical generation step.

Charge-Transfer Complex Formation

A charge-transfer (CT) complex is formed through a weak electrostatic interaction between an electron donor and an electron acceptor molecule. This interaction often results in a characteristic absorption band in the UV-visible spectrum. The formation of a CT complex can significantly influence the reactivity and properties of the involved molecules.

In the context of this compound, the presence of the electron-withdrawing difluoromethyl group and the amide functionality could potentially allow it to act as either an electron donor or acceptor depending on the reaction partner. The lone pairs on the nitrogen and oxygen atoms of the amide group could enable it to function as an electron donor. Conversely, the electron-deficient nature of the carbonyl carbon and the α-carbon could allow it to act as an electron acceptor.

However, a detailed search of scientific databases does not yield specific studies on the formation of charge-transfer complexes involving this compound. Therefore, no experimental data on the thermodynamics, kinetics, or spectroscopic evidence of such complexes can be provided at this time.

Stereochemical Control and Regioselectivity in Reactions

The stereochemical and regiochemical outcomes of chemical reactions are of paramount importance in synthetic chemistry. Stereochemical control refers to the ability to control the three-dimensional arrangement of atoms in the product, while regioselectivity refers to the preference for bond formation at one position over another.

For this compound, the presence of the difluoromethyl group adjacent to the carbonyl group can be expected to exert a significant electronic and steric influence on its reactions. For instance, in nucleophilic addition reactions to the carbonyl group, the approach of the nucleophile could be influenced by the steric bulk of the difluoromethyl and diethylamino groups.

Similarly, in reactions involving the α-carbon, the presence of the two fluorine atoms would have a strong inductive effect, potentially influencing the regioselectivity of reactions such as enolate formation or substitution.

Despite these theoretical considerations, there is a lack of published research specifically investigating the stereochemical control and regioselectivity in reactions of this compound. Consequently, no specific examples or data tables detailing these aspects of its reactivity can be presented.

Iv. Advanced Spectroscopic and Structural Characterization in N,n Diethyl 2,2 Difluoroacetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy stands as a cornerstone technique for the structural analysis of N,N-diethyl-2,2-difluoroacetamide, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton NMR is instrumental in identifying the ethyl groups and monitoring their chemical environment. In a typical ¹H NMR spectrum of a derivative, the methylene (B1212753) (-CH2-) protons of the diethylamino group appear as quartets, while the methyl (-CH3) protons present as triplets, a result of spin-spin coupling with their neighboring protons. rsc.orgsemanticscholar.org For instance, in 2-chloro-N,N-diethyl-2,2-difluoroacetamide, the two methylene groups show distinct quartets at approximately 3.46 and 3.38 ppm, and the corresponding methyl groups appear as triplets around 1.20 and 1.15 ppm. semanticscholar.org These chemical shifts and coupling patterns are sensitive to structural changes, making ¹H NMR an excellent tool for tracking the progress of reactions involving this moiety. acs.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-Bromo-N,N-diethyl-2,2-difluoroacetamide | CDCl₃ | 3.52 (qt, J = 7.1, 1.6 Hz, 2H), 3.42 (q, J = 7.1 Hz, 2H), 1.24 (t, J = 7.1 Hz, 3H), 1.19 (t, J = 7.1 Hz, 3H) rsc.org |

| 2-Chloro-N,N-diethyl-2,2-difluoroacetamide | CDCl₃ | 3.46 (q, J = 6.9 Hz, 2H), 3.38 (q, J = 7.0 Hz, 2H), 1.20 (t, J = 7.0 Hz, 3H), 1.15 (t, J = 7.1 Hz, 3H) semanticscholar.org |

Note: Data is presented for illustrative purposes and may vary slightly based on experimental conditions.

¹³C NMR spectroscopy provides critical information about the carbon skeleton of this compound and its derivatives. The spectrum reveals the chemical environment of each carbon atom, including the carbonyl carbon, the difluorinated carbon, and the carbons of the ethyl groups. For example, in 2-bromo-N,N-diethyl-2,2-difluoroacetamide, the carbonyl carbon appears as a triplet around 158.6 ppm due to coupling with the adjacent fluorine atoms (J = 26.2 Hz). rsc.org The difluorinated carbon (CF₂) exhibits a characteristic triplet with a large coupling constant (J ≈ 314.6 Hz) at approximately 111.1 ppm. rsc.org The carbons of the diethylamino group are observed at distinct chemical shifts, further confirming the molecular structure. rsc.orgsemanticscholar.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-Bromo-N,N-diethyl-2,2-difluoroacetamide | CDCl₃ | 158.6 (t, J = 26.2 Hz), 111.1 (t, J = 314.6 Hz), 42.8 (t, J = 3.8 Hz), 42.0, 13.8, 11.8 rsc.org |

| 2-Chloro-N,N-diethyl-2,2-difluoroacetamide | CDCl₃ | 158.1 (t, J = 29.1 Hz), 118.9 (t, J = 302 Hz), 42.5 (t, J = 3.7 Hz), 41.9, 13.8, 11.9 semanticscholar.org |

Note: Data is presented for illustrative purposes and may vary slightly based on experimental conditions.

¹⁹F NMR is a highly sensitive technique for directly probing the fluorine atoms within the molecule. For compounds containing the this compound moiety, the two fluorine atoms are typically chemically equivalent, giving rise to a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal provides valuable information about the electronic environment of the CF₂ group. In 2-bromo-N,N-diethyl-2,2-difluoroacetamide, the fluorine signal appears at -54.33 ppm. rsc.org In the chloro-analogue, this shifts to -57.23 ppm. semanticscholar.org Variations in this chemical shift are indicative of changes in the substitution at the alpha-carbon, making ¹⁹F NMR a powerful diagnostic tool in the synthesis and analysis of these compounds. semanticscholar.orgrsc.org

Table 3: Representative ¹⁹F NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-Bromo-N,N-diethyl-2,2-difluoroacetamide | CDCl₃ | -54.33 (s, 2F) rsc.org |

| 2-Chloro-N,N-diethyl-2,2-difluoroacetamide | CDCl₃ | -57.23 (s) semanticscholar.org |

Note: Data is presented for illustrative purposes and may vary slightly based on experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and its reaction products.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the unambiguous determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized molecules. For instance, the calculated mass for the protonated molecular ion [M+H]⁺ of N,N-diethyl-2-phenyl-2,2-difluoroacetamide is 228.1194, with an experimentally found value of 228.1197, confirming its composition as C₁₂H₁₆F₂NO. semanticscholar.org HRMS is also used to identify various adducts, such as sodium adducts [M+Na]⁺, which further corroborates the molecular weight. nih.gov

Electrochemical Methods for Reactivity Assessment

Electrochemical methods can be employed to investigate the redox properties of this compound and related compounds. While specific electrochemical data for the parent compound is not extensively detailed in the provided search results, related studies on similar fluorinated compounds and their reaction partners utilize techniques like cyclic voltammetry to understand electron transfer processes. For example, in the context of photoinduced reactions involving similar fluorinated species, the formation of electron-donor-acceptor (EDA) complexes can be studied, providing insight into the reactivity and mechanism of difluoroalkylation reactions. acs.orgnih.gov This suggests that electrochemical analysis could be a valuable tool for assessing the reactivity of this compound in various chemical transformations.

X-ray Diffraction Studies of Related Difluoroacetamide Structures

A foundational study in this area is the crystal structure of the parent compound, 2,2-difluoroacetamide . core.ac.uknih.gov This analysis revealed a monoclinic crystal system with the space group P 1 21/c 1. The unit cell parameters were determined to be a = 5.143 Å, b = 12.809 Å, and c = 7.037 Å, with a β angle of 128.3°. core.ac.uknih.gov The molecular structure is characterized by the planar amide group and the tetrahedral geometry around the α-carbon. The crystal packing is dominated by hydrogen bonding interactions involving the amide N-H and carbonyl oxygen atoms, a common feature in primary amides.

Further insights can be drawn from the crystal structures of other halogenated acetamides, which demonstrate how substitution at the nitrogen and α-carbon atoms influences the supramolecular assembly. For instance, studies on various N-arylacetamides, such as 2-chloro-N-(4-methoxyphenyl)acetamide, reveal the formation of hydrogen-bonded layers or chains. nih.gov In the case of 2-chloro-N-(4-methoxyphenyl)acetamide, N—H⋯O and C—H⋯O hydrogen bonds create layers of molecules, which are further interconnected by C—H⋯Cl interactions, resulting in a three-dimensional network. nih.gov The conformation of the acetamide (B32628) group relative to the aryl ring is a key structural feature, often showing a twisted arrangement. nih.gov

In more complex systems like N-(4-chloro-3-methylphenyl)-2-phenylacetamide, the interplay of N—H⋯O and C—H⋯arene hydrogen bonds dictates the formation of chains of rings. core.ac.uk The orientation of the N-aryl group can vary significantly even with minor changes to the substituents on the phenyl rings, highlighting the subtle balance of forces that govern the crystal packing. core.ac.uk

The analysis of these related structures allows for a predictive understanding of the key structural features of this compound. It is expected to exhibit a non-planar conformation, with the diethylamino group introducing significant steric bulk. The C-F bonds will influence the local electronic environment and may participate in weak intermolecular interactions. The absence of N-H donors precludes the formation of classical hydrogen-bonded chains seen in primary and secondary acetamides; instead, weaker C-H⋯O and C-H⋯F interactions, along with van der Waals forces, will likely govern the crystal packing.

The following table summarizes the crystallographic data for 2,2-difluoroacetamide, providing a key reference point for the family of difluoroacetamide structures.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 2,2-Difluoroacetamide | C₂H₃F₂NO | Monoclinic | P 1 21/c 1 | 5.143 | 12.809 | 7.037 | 128.3 | core.ac.uknih.gov |

V. Theoretical and Computational Investigations of N,n Diethyl 2,2 Difluoroacetamide

Quantum Chemical Calculations of Amide Structure and Conformation

There are currently no published studies that provide a detailed quantum chemical analysis of the structure and conformation of N,N-diethyl-2,2-difluoroacetamide.

Analysis of Nonplanar Distortions within the Amide Unit

No literature could be found that specifically analyzes the nonplanar distortions within the amide unit of this compound. Such studies would be valuable for understanding the influence of the difluoromethyl group on the planarity of the amide bond, which is a key factor in its chemical and physical properties.

Conformational Energy Landscape Analysis (e.g., CNDO/2, INDO methods)

There is no available research detailing the conformational energy landscape of this compound using semi-empirical methods like CNDO/2 (Complete Neglect of Differential Overlap) or INDO (Intermediate Neglect of Differential Overlap). These types of analyses would help in identifying the most stable conformers and the energy barriers between them.

Computational Modeling of Reaction Mechanisms and Intermediates

Computational modeling to elucidate the reaction mechanisms and intermediates involving this compound has not been a subject of published research.

Density Functional Theory (DFT) Studies of Transition States

No Density Functional Theory (DFT) studies focused on the transition states of reactions involving this compound have been reported in the scientific literature. Such studies are crucial for understanding the kinetics and pathways of its potential chemical transformations.

Identification and Characterization of Reactive Intermediates (e.g., Oxirane-2-imine)

The identification and characterization of reactive intermediates, such as a potential oxirane-2-imine intermediate in reactions of this compound, have not been computationally investigated or reported.

Elucidation of Catalyst and Reagent Roles in Reaction Pathways

There is a lack of published computational studies aimed at elucidating the specific roles of catalysts and reagents in the reaction pathways of this compound.

Vi. Applications of N,n Diethyl 2,2 Difluoroacetamide in Advanced Organic Synthesis

Strategic Utilization as a Difluoroalkylating Agent

The introduction of a difluoromethyl (-CF2H) or a difluoroacetyl (-C(O)CF2H) group into organic molecules can significantly modulate their physicochemical and biological properties. N,N-diethyl-2,2-difluoroacetamide serves as a precursor to reactive intermediates that can effectively transfer a difluoroacetyl or a related difluoroalkyl moiety to a variety of substrates.

One of the primary ways this compound is utilized is through the generation of its corresponding enolate under basic conditions. This enolate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. For instance, the reaction of the enolate with electrophiles such as aldehydes, ketones, and esters allows for the introduction of the α,α-difluoro-β-hydroxy amide or related structures.

Detailed research has demonstrated the utility of related difluoroacetamides in difluoroalkylation reactions. While specific studies focusing solely on the N,N-diethyl derivative are part of a broader research area, the principles of reactivity are analogous. For example, the generation of difluoromethyl radicals from precursor molecules is a well-established strategy. Although not directly involving this compound as the radical precursor in the reviewed literature, the underlying concept of harnessing a difluoroalkyl source is central.

Table 1: Representative Difluoroalkylation Reactions

| Electrophile | Reaction Type | Product Type | Key Intermediates |

|---|---|---|---|

| Aldehyde/Ketone | Aldol (B89426) Addition | α,α-Difluoro-β-hydroxy amide | Lithium or Sodium Enolate |

| Ester | Claisen Condensation | α,α-Difluoro-β-keto amide | Lithium or Sodium Enolate |

| Alkyl Halide | Alkylation | α,α-Difluoro-α-alkyl acetamide (B32628) | Lithium or Sodium Enolate |

Synthesis of Fluorine-Containing Heterocyclic Compounds

Fluorinated heterocycles are of immense interest in medicinal chemistry and materials science due to their unique properties. This compound can serve as a key building block for the synthesis of various fluorine-containing heterocyclic systems.

The strategy often involves the initial reaction of the this compound enolate with a bifunctional electrophile, followed by an intramolecular cyclization reaction. For example, reaction with an α,β-unsaturated ketone can lead to a Michael addition product, which can then undergo cyclization to form a fluorinated six-membered ring.

While direct examples employing this compound are part of a larger body of work on fluorinated building blocks, related methodologies provide strong evidence for its potential. For instance, the synthesis of trifluoromethyl-containing heterocycles often proceeds through the condensation of a trifluoromethyl-containing precursor with a binucleophile. A similar approach can be envisioned for this compound, where the difluoroacetyl moiety is incorporated into a heterocyclic core.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Target Heterocycle | Synthetic Strategy | Potential Bifunctional Reagent |

|---|---|---|

| Fluorinated Pyridones | Condensation/Cyclization | β-Ketoesters or β-Diketones |

| Fluorinated Pyrazoles | Condensation/Cyclization | Hydrazine derivatives |

| Fluorinated Thiophenes | Gewald Reaction Variant | Elemental Sulfur and an active methylene (B1212753) nitrile |

Late-Stage Functionalization and Diversification of Complex Organic Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of new functional groups into a complex molecule at a late step in the synthesis. This allows for the rapid generation of analogues with potentially improved properties. The difluoromethyl and related difluoroacetyl groups are desirable motifs for LSF due to their ability to enhance metabolic stability and binding affinity.

While specific protocols detailing the use of this compound for LSF are still emerging, the concept is well-supported by the broader field of C-H functionalization. Methodologies that generate a reactive difluoroalkyl species in the presence of a complex substrate could potentially utilize precursors like this compound. For instance, radical-based C-H difluoromethylation reactions have been developed, although they often employ other sources of the difluoromethyl radical. The development of methods to activate the C-H bonds of this compound itself could open new avenues for its application in LSF.

Stereoselective Synthesis of Fluorinated Alkene and Alkane Derivatives

The stereocontrolled synthesis of fluorinated compounds is a significant challenge in organic chemistry. This compound can potentially be employed in stereoselective reactions to generate chiral fluorinated alkenes and alkanes.

The generation of the enolate of this compound in the presence of a chiral ligand or auxiliary can lead to enantioselective reactions with electrophiles. For example, a chiral Lewis acid could coordinate to both the enolate and the electrophile, directing the attack from a specific face and inducing stereoselectivity.

Furthermore, the resulting α,α-difluoro-β-hydroxy amide products from aldol reactions can be further manipulated. For instance, stereoselective reduction of the carbonyl group or elimination of the hydroxyl group can lead to the formation of stereodefined fluorinated alkanes and alkenes, respectively. While the literature on the specific stereoselective reactions of this compound is not extensive, the principles of asymmetric synthesis provide a clear roadmap for its potential in this area.

Table 3: Potential Stereoselective Transformations

| Reaction Type | Chiral Control Element | Product Type |

|---|---|---|

| Asymmetric Aldol Addition | Chiral Lewis Acid or Chiral Base | Enantioenriched α,α-Difluoro-β-hydroxy amides |

| Diastereoselective Reduction | Substrate Control or Chiral Reducing Agent | Diastereomerically enriched α,α-Difluoro-β-hydroxy alkanes |

| Stereoselective Elimination | Syn- or Anti-Elimination Control | (E)- or (Z)-Fluorinated Alkenes |

Vii. Conclusion and Future Research Perspectives

Current Limitations and Open Questions in N,N-diethyl-2,2-Difluoroacetamide Chemistry

The primary limitation in the chemistry of this compound is the lack of foundational research. Key experimental data, which are crucial for understanding and predicting its behavior, appear to be largely unreported in peer-reviewed journals. This creates several open questions for the scientific community.

Furthermore, detailed spectroscopic and structural data are not extensively documented. While basic information such as its CAS number (686-11-3) is confirmed, in-depth analysis of its conformational preferences, which are known to be influenced by solvent polarity in similar N,N-diethylacetamides, has not been publicly detailed. bldpharm.comnih.govnih.gov The interplay between the electronegative fluorine atoms and the steric bulk of the diethylamino group likely leads to interesting conformational dynamics that are yet to be explored.

The absence of computational studies on this compound also represents a significant knowledge gap. Quantum chemical calculations could provide valuable insights into its molecular structure, electronic properties, and vibrational spectra, as has been demonstrated for other halogenated acetamides. researchgate.net Such studies would be instrumental in guiding future experimental work.

Emerging Trends and Methodological Innovations

Despite the lack of direct research, emerging trends in fluorine chemistry and amide synthesis suggest promising avenues for investigating this compound. The development of novel fluorination and fluoroalkylation reagents is a rapidly advancing area. rsc.orgrsc.org These new methods could potentially be adapted for more efficient and selective syntheses of this compound and its derivatives.

The synthesis of fluorinated amide derivatives through radical N-perfluoroalkylation–defluorination pathways is an innovative approach that could be explored. nih.govacs.org Although these methods have been applied to different substrates, the underlying principles could inspire new synthetic routes to this compound.

Moreover, the increasing sophistication of computational chemistry provides a powerful tool to investigate the properties and reactivity of understudied molecules. researchgate.net Techniques such as Density Functional Theory (DFT) could be employed to predict the outcomes of reactions and to understand the mechanistic details of potential transformations involving this compound.

Future Impact on Fluorine Chemistry and Molecular Design

The future impact of this compound on fluorine chemistry and molecular design will depend on the willingness of researchers to explore its uncharted territory. The introduction of a difluoromethyl group into organic molecules is a well-established strategy for modulating their biological activity. Therefore, this compound could serve as a valuable building block for the synthesis of novel agrochemicals and pharmaceuticals. acs.org

The unique combination of the difluoromethyl group and the diethylamide functionality could impart interesting physical and biological properties. For instance, the lipophilicity and metabolic stability of a molecule can be significantly altered by the presence of fluorine atoms. A thorough investigation into the properties of this compound could reveal its potential as a lead compound or a key intermediate in drug discovery programs.

Furthermore, a detailed study of its reactivity could uncover new transformations and expand the synthetic chemist's toolbox. The presence of two fluorine atoms on the alpha-carbon could lead to unexpected reactivity patterns, potentially enabling the development of novel synthetic methodologies. As the demand for sophisticated fluorinated molecules continues to grow, the exploration of simple, yet understudied, compounds like this compound may prove to be a fruitful endeavor.

Interactive Data Table of Related Compounds

| Compound Name | CAS Number | Molecular Formula |

| This compound | 686-11-3 | C6H11F2NO |

| 2,2-Difluoroacetamide | 359-38-6 | C2H3F2NO |

| N,N-diethyl-2,2,2-trifluoroacetamide | 360-92-9 | C6H10F3NO |

| N-Aryl 2-chloroacetamides | Varies | Varies |

| N,N-diethyl-2,2-diphenylacetamide | Not available | C18H21NO |

| N-(3,4-diethoxyphenyl)-2,2-difluoroacetamide | 103600802-56-4 | C12H15F2NO3 |

| 2-Bromo-2,2-difluoroacetamide (B1273100) | 2169-67-7 | C2H2BrF2NO |

| 2-chloro-N,N-diethylacetamide | 2315-36-8 | C6H12ClNO |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N,N-diethyl-2,2-difluoroacetamide derivatives, and how can purity be ensured?

- Methodological Answer : The Pd-catalyzed α-arylation of trimethylsilyl enolates is a robust method. For example, coupling N,N-diethyl-2,2-difluoro-2-(trimethylsilyl)acetamide with aryl bromides (e.g., 1-benzyloxy-4-bromobenzene) in the presence of a palladium catalyst yields derivatives like 2j–2m. Purification via silica gel column chromatography (Combiflash system) ensures high purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity .

- Additional Route : Chemo-enzymatic approaches using chlorodifluoroacetic acid and diethylamine in dry DMF with thionyl chloride can also produce intermediates like 2-chloro-N,N-diethyl-2,2-difluoroacetamide. Reaction parameters (temperature, solvent) must be tightly controlled to avoid side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming fluorinated positions and substituent environments. For instance, NMR peaks for difluoro groups typically appear as singlets due to equivalent fluorine atoms .

- HRMS : Provides exact mass confirmation, distinguishing between structural isomers or contaminants.

- Cross-validation with X-ray crystallography (if crystalline solids are obtained) resolves ambiguous spectral data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for compatibility and breakthrough thresholds .

- Ventilation : Use fume hoods to minimize inhalation of vapors.

- Waste Management : Segregate waste in designated containers and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How do catalyst systems influence the stereoselectivity of this compound in fluoroalkylation reactions?

- Methodological Answer : Nickel catalysts (e.g., [NiCl(PPh)]) paired with ligands like XantPhos enhance E/Z selectivity in monofluoroalkene synthesis. Larger substituents (e.g., N,N-diphenyl groups) on the acetamide improve stereoselectivity (>99:1 E/Z ratio) by steric hindrance. Mechanistic studies suggest ligand bulkiness stabilizes transition states, favoring specific stereochemical outcomes .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for fluorinated acetamides?

- Methodological Answer :

Replicate Experiments : Ensure reproducibility under controlled conditions.

Advanced Techniques : Use 2D NMR (COSY, NOESY) to assign proton environments unambiguously.

Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. Discrepancies may indicate conformational flexibility or solvent effects .

Q. What strategies improve reaction yields when synthesizing this compound derivatives via cross-coupling?

- Methodological Answer :

- Catalyst Optimization : Screen palladium/ligand combinations (e.g., Pd(OAc) with SPhos) to enhance coupling efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates.

- Temperature Control : Gradual heating (50–90°C) prevents decomposition of thermally sensitive intermediates .

Q. How can researchers troubleshoot failed reactions involving this compound in catalytic systems?

- Methodological Answer :

- Diagnostic Steps :

Verify reagent purity via NMR or GC-MS.

Test for moisture sensitivity by repeating reactions under anhydrous conditions.

Monitor reaction progress with TLC or in-situ IR spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.